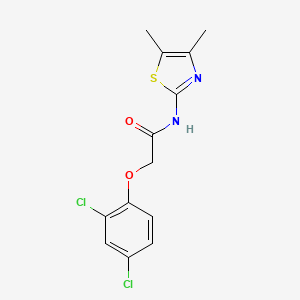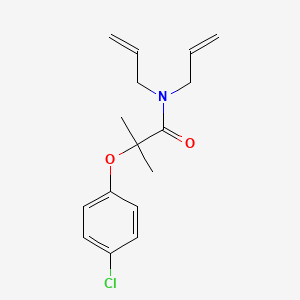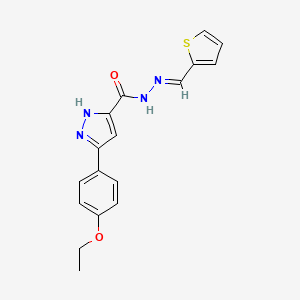![molecular formula C14H22N2O3S B5770772 1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5770772.png)
1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, commonly known as EMPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. EMPS belongs to the class of piperazine derivatives and has been shown to possess a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of EMPS is not fully understood, but it is believed to involve multiple pathways. EMPS has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, EMPS increases the levels of acetylcholine in the brain, which can improve cognitive function and memory. EMPS has also been shown to modulate the activity of several signaling pathways involved in inflammation and oxidative stress.
Biochemical and physiological effects:
EMPS has been shown to possess a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, EMPS has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. EMPS has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. EMPS has also been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
实验室实验的优点和局限性
One of the major advantages of using EMPS in lab experiments is its potent neuroprotective properties. EMPS has been shown to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases. EMPS is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using EMPS in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on EMPS. One area of research is in the development of new drugs based on the structure of EMPS. Researchers are currently exploring the potential of EMPS derivatives as potential treatments for neurodegenerative diseases and cancer. Another area of research is in the development of new methods for synthesizing EMPS and its derivatives. Researchers are working to optimize the synthesis of EMPS to improve yields and reduce costs. Finally, researchers are exploring the potential of EMPS as a tool for studying the mechanisms of neurodegeneration and cancer. EMPS has the potential to be a valuable tool for understanding the underlying mechanisms of these diseases and developing new treatments.
合成方法
The synthesis of EMPS involves the reaction of 1-ethylpiperazine with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography or recrystallization. The yield of EMPS can vary depending on the reaction conditions, but typically ranges from 40-60%.
科学研究应用
EMPS has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where EMPS has been shown to possess potent neuroprotective properties. EMPS has been found to protect neurons from oxidative stress and inflammation, which are two major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. EMPS has also been shown to improve cognitive function and memory in animal models of these diseases.
属性
IUPAC Name |
1-ethyl-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-15-7-9-16(10-8-15)20(17,18)13-5-6-14(19-3)12(2)11-13/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSZIPYAVBFSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5770701.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5770717.png)



![3-benzyl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5770735.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5770737.png)


![1-[(2-bromo-4-ethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5770761.png)

![1-{[5-(2-furyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5770779.png)